molecular formula C20H21N5O B2861227 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 879574-86-4

7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2861227
CAS No.: 879574-86-4
M. Wt: 347.422
InChI Key: KMYWCJKUIZFEOM-UHFFFAOYSA-N
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Description

The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core with substitutions at positions 3, 5, and 5. Key structural features include:

  • Position 3: A 2-methoxyphenyl group, providing electron-donating properties.
  • Positions 2 and 5: Methyl groups, enhancing steric bulk and metabolic stability.

Properties

IUPAC Name

7-(3,5-dimethylpyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-12-11-18(24-14(3)10-13(2)22-24)25-20(21-12)19(15(4)23-25)16-8-6-7-9-17(16)26-5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYWCJKUIZFEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine belongs to a class of pyrazolo[1,5-a]pyrimidines known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methoxyphenyl derivatives under controlled conditions to yield the desired pyrazolo[1,5-a]pyrimidine structure. The synthetic pathway typically includes the following steps:

  • Formation of Pyrazole Ring : The initial step involves the formation of the pyrazole ring through condensation reactions.
  • Cyclization : Subsequent cyclization with appropriate electrophiles leads to the construction of the pyrazolo[1,5-a]pyrimidine framework.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. For instance, derivatives of 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine have shown minimum inhibitory concentrations (MICs) ranging from 0.187 to 0.50 µg/mL against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Activity Type
This compound0.187 - 0.50Antibacterial
6 (similar derivative)0.187 - 0.50Antibacterial
Control AntibioticsVariesReference Activity

Antibiofilm Activity

The compound also demonstrates antibiofilm activity. In studies using the crystal violet assay, it was found that certain derivatives effectively inhibited biofilm formation in bacterial cultures. This property is crucial for combating persistent infections caused by biofilm-forming pathogens .

Cytotoxic Effects

Preliminary cytotoxicity studies have indicated that some derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of pyrazolo[1,5-a]pyrimidines:

  • Anticancer Activity : A study demonstrated that specific derivatives could inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Antiparasitic Effects : Other research has shown that these compounds possess antitrypanosomal and antischistosomal activities, making them candidates for treating parasitic infections .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may act as selective inhibitors of key enzymes involved in cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural Modifications and Electronic Effects

Pyrazolo[1,5-a]pyrimidines exhibit tunable bioactivity based on substituent patterns. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Structure Substituents (Position) Key Properties/Activities Reference
Target Compound 3-(2-methoxyphenyl), 2,5-dimethyl, 7-(3,5-dimethylpyrazolyl) Hypothesized improved solubility and metabolic stability due to methoxy and methyl groups. N/A
3,5-Diaryl-7-(trifluoromethyl) 3-(aryl), 5-(aryl), 7-(CF₃) Pim1 kinase inhibition (IC₅₀ = 1.5–27 nM)
7-Chloro-3-(2-chlorophenyl)-2,5-dimethyl 3-(2-chlorophenyl), 7-Cl, 2,5-dimethyl Increased lipophilicity; potential halogen bonding.
3,5-Diphenyl-7-amine/ether derivatives 3,5-diphenyl, 7-(amine/ether) Aryl hydrocarbon receptor modulation; varied solubility.
5-(3,5-Dimethoxyphenyl)-2-isopropyl 5-(3,5-dimethoxyphenyl), 2-isopropyl Electron-rich core; uncharacterized bioactivity.
Key Observations:
  • Position 3 : The target compound’s 2-methoxyphenyl group contrasts with electron-withdrawing substituents (e.g., CF₃ in or Cl in ), which may reduce metabolic oxidation compared to halogenated analogs.
Kinase Inhibition
  • Trifluoromethyl Derivatives: Compounds like 6m () exhibit nanomolar IC₅₀ values against Pim1 kinase due to the CF₃ group’s electronegativity and hydrophobic interactions .
  • Arylpiperazine Derivatives : highlights 3,5-diphenyl-7-amine analogs (e.g., 7bq ) with moderate solubility and receptor affinity. The target compound’s methoxyphenyl group could improve water solubility compared to purely hydrophobic aryl groups .
Antitumor Activity
  • Hassan et al. (2017) : Pyrazolo[1,5-a]pyrimidines with aryl and trifluoromethyl groups showed antitumor activity against HepG2 and MCF-7 cell lines . The target compound’s methyl and pyrazole substituents may modulate cytotoxicity, though direct data are lacking.

Physicochemical Properties

  • Lipophilicity : The 2-methoxyphenyl group (logP ≈ 2.1) is less lipophilic than 2-chlorophenyl (logP ≈ 2.8) or trifluoromethyl (logP ≈ 2.5) substituents, suggesting improved aqueous solubility .
  • Metabolic Stability : Methyl groups at positions 2 and 5 may slow oxidative metabolism compared to unsubstituted analogs (e.g., ), aligning with trends in drug design for prolonged half-life.

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